2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
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Overview
Description
2-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a dichlorophenyl group attached to a sulfanyl group, which is further connected to a methylated indole ring with a carbaldehyde functional group.
Preparation Methods
The synthesis of 2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichlorothiophenol with 1-methylindole-3-carbaldehyde under specific reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
Scientific Research Applications
2-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. The dichlorophenyl group enhances its binding properties, while the sulfanyl group contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde include other indole derivatives with different substituents. For example:
2-[(2,6-Dichlorophenyl)sulfanyl]-1H-indole-3-carbaldehyde: Lacks the methyl group on the indole ring.
2-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxylic acid: Has a carboxylic acid group instead of an aldehyde group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanyl-1-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-19-14-8-3-2-5-10(14)11(9-20)16(19)21-15-12(17)6-4-7-13(15)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLBAQSRPAYWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=C(C=CC=C3Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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